molecular formula C6H6O B3326940 Phenol-1-13C CAS No. 29809-11-8

Phenol-1-13C

Cat. No.: B3326940
CAS No.: 29809-11-8
M. Wt: 95.1 g/mol
InChI Key: ISWSIDIOOBJBQZ-PTQBSOBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol-1-13C can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution reaction . Another method involves the use of isotopically enriched phenols as starting materials for further chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves the use of isotopically labeled benzene derivatives, which are then subjected to various chemical reactions to introduce the hydroxyl group at the desired position. The process may include Friedel-Crafts alkylation followed by oxidation to yield the labeled phenol .

Chemical Reactions Analysis

Types of Reactions

Phenol-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Phenol-1-13C can be compared with other isotopically labeled phenols, such as:

Uniqueness

This compound is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in studying specific reaction sites and mechanisms. This targeted labeling allows for more precise analysis compared to uniformly labeled compounds .

Properties

IUPAC Name

(113C)cyclohexatrienol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-PTQBSOBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13C](C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol-1-13C
Reactant of Route 2
Phenol-1-13C
Reactant of Route 3
Phenol-1-13C
Reactant of Route 4
Phenol-1-13C
Reactant of Route 5
Phenol-1-13C
Reactant of Route 6
Phenol-1-13C

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